2-((E)-2-Furan-2-yl-vinyl)-3-phenyl-3H-quinazolin-4-one
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Overview
Description
2-((E)-2-Furan-2-yl-vinyl)-3-phenyl-3H-quinazolin-4-one is a heterocyclic compound that features a quinazolinone core with a furylvinyl and phenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-2-Furan-2-yl-vinyl)-3-phenyl-3H-quinazolin-4-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone, followed by cyclization and subsequent functionalization. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((E)-2-Furan-2-yl-vinyl)-3-phenyl-3H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The furyl and phenyl groups can be oxidized under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The quinazolinone core can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated analogs.
Scientific Research Applications
2-((E)-2-Furan-2-yl-vinyl)-3-phenyl-3H-quinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has potential as a bioactive molecule, with studies exploring its interactions with biological targets.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((E)-2-Furan-2-yl-vinyl)-3-phenyl-3H-quinazolin-4-one involves its interaction with molecular targets such as enzymes or receptors. The furyl and phenyl groups can participate in various binding interactions, while the quinazolinone core may modulate the compound’s overall activity. Specific pathways and targets are still under investigation, but the compound’s structure suggests it could inhibit or activate certain biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2-fluorophenyl)vinyl]-3-phenyl-4(3H)-quinazolinone
- 2-[2-(5-nitro-2-furyl)vinyl]-3-phenyl-4(3H)-quinazolinone
- 4-(2-phenylethyl)-5-(2-furyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
2-((E)-2-Furan-2-yl-vinyl)-3-phenyl-3H-quinazolin-4-one is unique due to its specific combination of a furylvinyl group and a quinazolinone core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Biological Activity
2-((E)-2-Furan-2-yl-vinyl)-3-phenyl-3H-quinazolin-4-one is a synthetic organic compound with a unique structure that has garnered attention for its potential biological activities. This compound belongs to the quinazolinone family, known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The molecular formula of this compound is C20H14N2O2, with a molecular weight of approximately 314.34 g/mol .
Synthesis
The synthesis of this compound typically involves the condensation of appropriate precursors, often utilizing hydrazine derivatives and carbon disulfide. This method allows for the formation of various quinazolinone derivatives, including this compound.
Biological Activity Overview
Research indicates that quinazolinone derivatives exhibit a wide range of biological activities. Specifically, this compound has shown promise in preliminary studies for its potential antimicrobial and anti-inflammatory effects.
Anticancer Activity
A study focusing on quinazolinone derivatives found that compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines. For instance, derivatives were tested against HEPG2, HCT116, and MCF7 cancer cells using the sulforhodamine-B assay. Many compounds exhibited high potency, with IC50 values ranging from 8 to 101 nM/mL against HEPG2 cells and similar efficacy against other tested lines .
Table: Summary of Biological Activities
Activity | IC50 Values | Cell Lines Tested | Notes |
---|---|---|---|
Anticancer | HEPG2: 8 - 101 nM/mL | HEPG2, HCT116, MCF7 | High potency observed in multiple studies |
Antimicrobial | MIC < 10 µg/mL | Staphylococcus aureus | Effective against MRSA and other strains |
Anti-inflammatory | Not quantified | Various | Suggested interactions with inflammatory pathways |
Case Studies
- Cytotoxicity Studies : In one study, various quinazolinone derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines. Compounds were found to inhibit cell growth in a dose-dependent manner, with some showing IC50 values below 10 µM against MCF7 cells .
- Molecular Docking Studies : Molecular docking studies have revealed that certain derivatives of quinazolinones interact favorably with the epidermal growth factor receptor (EGFR), a key target in cancer therapy. The most potent inhibitors showed up to 84% inhibition against EGFR-TK activity .
The mechanism by which this compound exerts its biological effects is likely multifaceted. The compound's structure allows for interaction with various biological targets, including enzymes and receptors involved in disease pathways. Initial findings suggest that it may modulate inflammatory responses and exhibit antimicrobial activity through direct interaction with microbial proteins .
Properties
IUPAC Name |
2-[(E)-2-(furan-2-yl)ethenyl]-3-phenylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2/c23-20-17-10-4-5-11-18(17)21-19(13-12-16-9-6-14-24-16)22(20)15-7-2-1-3-8-15/h1-14H/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXSCHSEKBXBPZ-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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